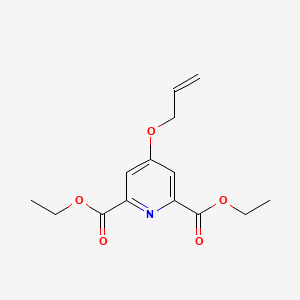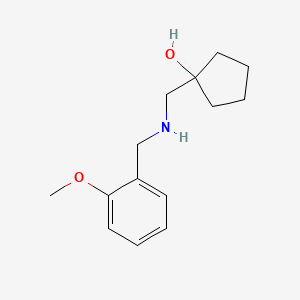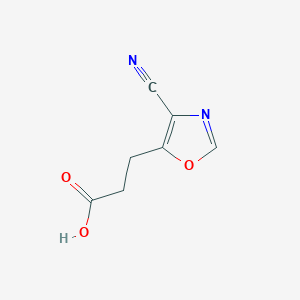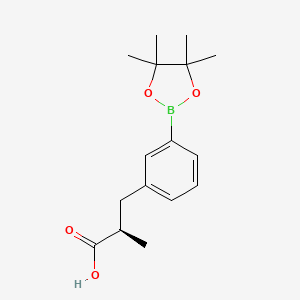
(R)-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a cyclohexanone core with a hydroxyethoxy substituent and a methoxyphenyl group, making it an interesting molecule for studying stereochemistry and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexanone and 2-methoxyphenol.
Formation of the Hydroxyethoxy Intermediate: The first step involves the reaction of cyclohexanone with ethylene oxide in the presence of a base such as sodium hydroxide to form the hydroxyethoxy intermediate.
Introduction of the Methoxyphenyl Group: The hydroxyethoxy intermediate is then reacted with 2-methoxyphenol under acidic conditions to introduce the methoxyphenyl group.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods
Industrial production of ®-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic methods and continuous flow processes may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction of the carbonyl group in the cyclohexanone core can yield alcohol derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Stereochemistry Studies: The chiral nature of the compound makes it valuable for studying stereochemical effects in organic reactions.
Catalysis: It can be used as a ligand in asymmetric catalysis to induce chirality in products.
Biology and Medicine
Biological Probes: Used as a probe to study enzyme-substrate interactions and receptor binding.
Industry
Materials Science:
Agrochemicals: May be used in the synthesis of agrochemicals with improved efficacy and selectivity.
Mécanisme D'action
The mechanism of action of ®-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and methoxy groups can form hydrogen bonds, while the cyclohexanone core provides hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one: The enantiomer of the compound, with similar chemical properties but different biological activity.
4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one: The racemic mixture containing both ®- and (S)-enantiomers.
4-(2-Hydroxy-1-phenylethoxy)cyclohexan-1-one: A similar compound lacking the methoxy group on the phenyl ring.
Uniqueness
®-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one is unique due to its specific stereochemistry and the presence of both hydroxy and methoxy groups, which confer distinct reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C15H20O4 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
4-[(1R)-2-hydroxy-1-(2-methoxyphenyl)ethoxy]cyclohexan-1-one |
InChI |
InChI=1S/C15H20O4/c1-18-14-5-3-2-4-13(14)15(10-16)19-12-8-6-11(17)7-9-12/h2-5,12,15-16H,6-10H2,1H3/t15-/m0/s1 |
Clé InChI |
PZMCRBRHQNOYGO-HNNXBMFYSA-N |
SMILES isomérique |
COC1=CC=CC=C1[C@H](CO)OC2CCC(=O)CC2 |
SMILES canonique |
COC1=CC=CC=C1C(CO)OC2CCC(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanone](/img/structure/B13347882.png)

![4,5-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13347890.png)
![1-isopropyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13347896.png)
![4'-Isopropoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347900.png)





![Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]-](/img/structure/B13347937.png)
![2-[(Acetyloxy)methyl]-a,a-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13347943.png)

